2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Description
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Compounds containing the pyrrolidinyl and acetamide groups, similar to the specified chemical structure, are often explored for their pharmacological properties. For example, compounds like "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)" have been investigated for their potential in treating depression and addiction disorders due to their action as κ-opioid receptor antagonists (Grimwood et al., 2011). Such studies highlight the therapeutic potential of pyrrolidinyl-containing compounds in neurological and psychiatric conditions.
Chemical Synthesis and Material Science
The chemical synthesis of structurally complex molecules often involves key intermediates with functionalities present in the specified chemical. For instance, the synthesis of chloroacetanilide herbicides and their metabolites involves chloroacetamide structures, which are significant in the production of agricultural chemicals (Coleman et al., 2000). Moreover, the development of new synthetic methodologies, such as palladium-catalyzed intramolecular allylation leading to pyrrolidin-2-ones, demonstrates the importance of these structural motifs in organic synthesis (Giambastiani et al., 1998).
Biochemical and Molecular Studies
Amide derivatives, including those with pyrrolidinyl moieties, are often subjects of biochemical studies due to their interactions with biological macromolecules. For instance, studies on the binding interactions of amide derivatives with DNA or proteins can provide insights into the molecular basis of drug action or the development of diagnostic agents (Raj, 2020). Such research is fundamental in drug design and the elucidation of biological pathways.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-18-9-6-16(7-10-18)14-20(24)22-17-8-11-19(15(2)13-17)23-12-4-5-21(23)25/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUFEUNPKZBFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.